3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one
Overview
Description
3-Bromo-2-methyl-1-(2-methyl-1H-indol-3-YL)-propan-1-one (3-Br-2-M-1-2-M-1H-Ind-3-YL-1-one) is an organic compound that has been studied for its potential uses in scientific research. It has been used in various organic synthesis methods, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Transformations
- Amine-induced Rearrangements : The compound can undergo amine-induced rearrangements to produce rearranged amides, which can be further modified to produce β-substituted tryptamines or hydrolyzed to substituted indole-3-acetic acids (Sanchez & Parcell, 1990).
- Synthesis of Brominated Tryptophan Alkaloids : It's involved in the synthesis of novel brominated tryptophan derivatives, found in Thorectandra and Smenospongia sponges, which exhibit antibacterial properties (Segraves & Crews, 2005).
- Formation of Indole Derivatives : The compound is key in forming various indole derivatives, which have potential applications in developing biologically active compounds (Suhana & Rajeswari, 2017).
Pharmaceutical and Biomedical Applications
- Antibacterial Activity : Some derivatives of the compound have shown antibacterial activity, making it relevant in pharmaceutical research (Brahmeshwari, Bhaskar, & Kumaraswamy, 2014).
- Synthesis of Bioactive Compounds : Its derivatives are used in the synthesis of bioactive compounds, such as gamma-carbolines, which have various biomedical applications (Zhang & Larock, 2003).
Material Science and Chemical Analysis
- Photophysical Studies : The compound is utilized in synthesizing fluorescent indole derivatives, which can act as fluorescent probes and are useful in material science (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
properties
IUPAC Name |
3-bromo-2-methyl-1-(2-methyl-1H-indol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-8(7-14)13(16)12-9(2)15-11-6-4-3-5-10(11)12/h3-6,8,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQGDOFMHHYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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